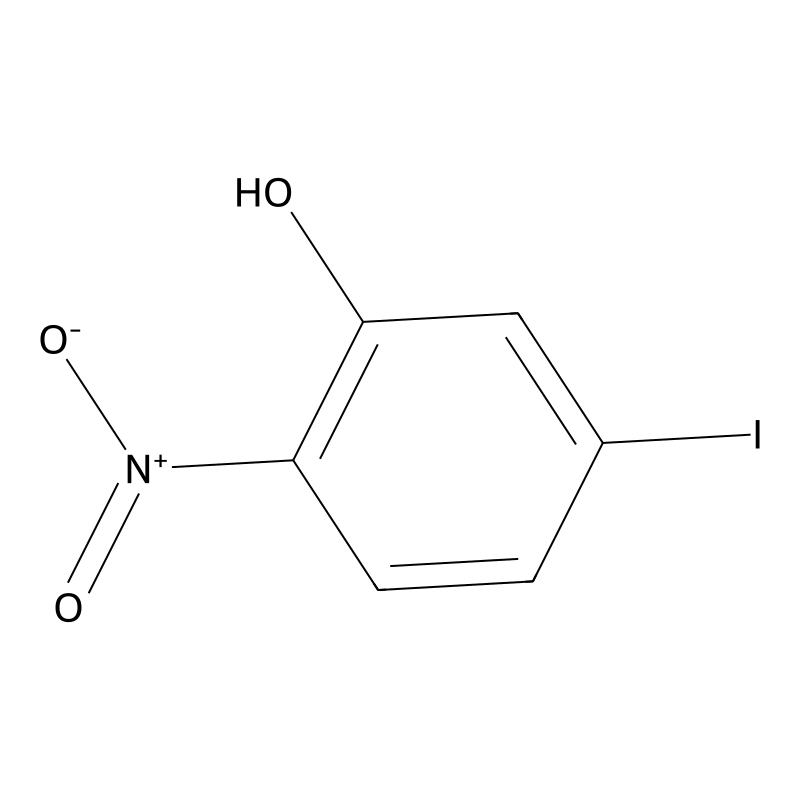5-Iodo-2-nitrophenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
5-Iodo-2-nitrophenol is a yellow crystalline compound with the chemical formula C6H4INO3. It is synthesized through various methods, including the nitration of 5-iodoaniline followed by diazotization and subsequent treatment with potassium iodide []. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are used to confirm its structure and purity [].
Potential Applications:
Research suggests that 5-Iodo-2-nitrophenol may have potential applications in various scientific fields, including:
- Organic Synthesis: As a precursor for the synthesis of other nitroaromatic compounds with diverse functionalities, which can be further utilized in the development of pharmaceuticals, dyes, and functional materials [].
- Analytical Chemistry: Employed as a chromogenic reagent in analytical assays due to its ability to form colored complexes with specific metal ions, enabling their detection and quantification [].
- Material Science: Investigated for potential applications in the development of sensors and optoelectronic devices due to its interesting photophysical properties [].
5-Iodo-2-nitrophenol is an organic compound with the molecular formula C₆H₄INO₃. It features an iodine atom and a nitro group (-NO₂) attached to a phenolic ring, specifically at the 5 and 2 positions, respectively. This compound is notable for its distinct physical properties, including a melting point of approximately 80-82 °C and a boiling point of around 290 °C . The presence of both the iodine and nitro groups contributes to its unique chemical reactivity and potential applications in various fields.
- Electrophilic Substitution: The nitro group is a strong electron-withdrawing group, making the aromatic ring more susceptible to electrophilic attack. This can lead to further substitution reactions at other positions on the ring.
- Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, which may alter the compound's biological activity and properties.
- Halogenation: The iodine atom can undergo substitution reactions, potentially leading to the formation of other halogenated derivatives.
These reactions make 5-Iodo-2-nitrophenol a versatile intermediate in organic synthesis.
Research indicates that 5-Iodo-2-nitrophenol exhibits various biological activities, including:
- Antimicrobial Properties: Some studies have shown that it possesses antimicrobial effects against certain bacterial strains, making it a candidate for further investigation in pharmaceutical applications .
- Toxicity Studies: The compound has been evaluated for its toxicity, particularly in aquatic environments, where it can contribute to pollution and affect aquatic life .
The specific mechanisms of action and potential therapeutic uses remain areas for ongoing research.
Several methods have been developed for synthesizing 5-Iodo-2-nitrophenol:
- Nitration of Iodophenol: Starting from iodophenol, nitration can be achieved using a mixture of nitric and sulfuric acids. This method allows for direct introduction of the nitro group onto the aromatic ring.
- Halogenation Reactions: Iodine can be introduced into the phenolic structure through halogenation of 2-nitrophenol using iodine monochloride or similar reagents.
- Alternative Synthetic Routes: Various synthetic pathways have been reported in literature, including those involving palladium-catalyzed cross-coupling reactions with aryl halides .
5-Iodo-2-nitrophenol finds applications in several areas:
- Pharmaceuticals: Its antimicrobial properties make it a candidate for developing new drugs.
- Chemical Intermediates: It serves as a precursor for synthesizing more complex organic compounds in chemical research.
- Analytical Chemistry: Used as a reagent in various analytical techniques due to its distinct spectral properties.
Interaction studies involving 5-Iodo-2-nitrophenol focus primarily on its environmental impact and biochemical interactions:
- Environmental Fate: Research has shown that this compound can form toxic byproducts during degradation processes in water treatment systems .
- Biochemical Interactions: Studies are ongoing to understand how this compound interacts with biological systems at the molecular level, particularly regarding its potential toxicity and bioaccumulation.
5-Iodo-2-nitrophenol shares structural similarities with several other nitrophenolic compounds. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-Iodo-2-nitrophenol | C₆H₄INO₃ | Similar structure but different substitution pattern. |
| 5-Bromo-2-nitrophenol | C₆H₄BrNO₃ | Bromine instead of iodine; different reactivity. |
| 4-Chloro-2-nitrophenol | C₆H₄ClNO₃ | Chlorine substituent; lower toxicity profile. |
| 2,4-Dinitrophenol | C₆H₄N₂O₅ | Contains two nitro groups; higher toxicity. |
The unique combination of iodine and nitro groups in 5-Iodo-2-nitrophenol sets it apart from these compounds, influencing its reactivity and potential applications in various fields.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]
Pictograms

Irritant








